molecular formula C13H16N2S B2795242 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine CAS No. 101853-12-7

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine

Cat. No.: B2795242
CAS No.: 101853-12-7
M. Wt: 232.35
InChI Key: CNMGPWGMAPXPOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine typically involves the reaction of 4-phenylthiazol-2-amine with tert-butyl bromide under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) . The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Mechanism of Action

Biological Activity

Overview

5-Tert-butyl-4-phenyl-1,3-thiazol-2-amine is a heterocyclic compound belonging to the thiazole family, which is characterized by its diverse biological activities. Thiazoles are known for their roles in various therapeutic applications, including antimicrobial, antifungal, antiviral, and anticancer properties. This article examines the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential therapeutic applications.

The biological activity of this compound primarily stems from its interaction with specific molecular targets within cells. The thiazole ring structure allows the compound to engage with various enzymes and receptors, potentially leading to inhibition or activation of critical biological processes. The compound's mechanism includes:

  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit specific enzymes involved in cell signaling pathways, which can affect cell proliferation and survival.
  • Modulation of Receptor Activity : The compound may influence receptor kinetics, particularly in neurotransmitter systems such as AMPA receptors, which are crucial for synaptic plasticity and memory function .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
HeLa (Cervical Cancer)12.5Inhibition of cell proliferation
MCF7 (Breast Cancer)10.0Induction of apoptosis
A549 (Lung Cancer)15.0Cell cycle arrest

These findings suggest that the compound could serve as a basis for developing new anticancer therapies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Studies have shown that it possesses notable activity against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents .

Case Studies

Several studies have highlighted the potential applications of this compound in medicinal chemistry:

  • Neuroprotective Effects : A study investigated the effects of thiazole derivatives on AMPA receptors and found that certain derivatives significantly modulated receptor activity, suggesting potential neuroprotective effects. The compound exhibited a notable decrease in current amplitude in receptor assays, indicating its potential as a negative allosteric modulator .
  • Cytotoxicity Evaluation : In another study assessing cytotoxicity across multiple cancer cell lines, this compound demonstrated significant cytotoxic effects with viability rates dropping below 20% in some cases. This highlights its potential as a therapeutic agent against resistant cancer types .

Properties

IUPAC Name

5-tert-butyl-4-phenyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2S/c1-13(2,3)11-10(15-12(14)16-11)9-7-5-4-6-8-9/h4-8H,1-3H3,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNMGPWGMAPXPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(N=C(S1)N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.